

A Head-to-Head Comparison of FGFR Inhibitors: AZD4547 vs. Infigratinib (BGJ398)

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Compound of Interest

Compound Name: AZ-23

Cat. No.: B1665896

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In the landscape of targeted cancer therapy, inhibitors of the Fibroblast Growth Factor Receptor (FGFR) pathway have emerged as a critical class of drugs for treating various malignancies driven by aberrant FGFR signaling. This guide provides a detailed comparison of two prominent FGFR inhibitors, AZD4547 and Infigratinib (also known as BGJ398), offering researchers, scientists, and drug development professionals a comprehensive overview of their biochemical potency, selectivity, and preclinical efficacy. While the initial query referenced "AZ-23," this appears to be a non-existent or misidentified compound. Therefore, this comparison focuses on AZD4547 and the well-established, clinically relevant alternative, Infigratinib.

Mechanism of Action and a Comparative Overview

Both AZD4547 and Infigratinib are potent, orally bioavailable, ATP-competitive small molecule inhibitors of the FGFR tyrosine kinase family.[1][2] They function by binding to the ATP-binding pocket of the FGFR kinase domain, thereby blocking the autophosphorylation and activation of the receptor.[3] This inhibition disrupts downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, which are crucial for tumor cell proliferation, survival, and angiogenesis.[4]

While both compounds target FGFRs, they exhibit distinct profiles in terms of their selectivity and potency against different FGFR subtypes. These differences can have significant implications for their therapeutic application and potential side effects.

Quantitative Comparison of Inhibitory Activity

The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of AZD4547 and Infigratinib against the four FGFR subtypes. Lower IC50 values indicate greater potency.

Target	AZD4547 IC50 (nM)	Infigratinib (BGJ398) IC50 (nM)
FGFR1	0.2[5][6]	0.9 - 1.1[7][8]
FGFR2	2.5[5][6]	1.0 - 1.4[7][8]
FGFR3	1.8[5][6]	1.0 - 2.0[7][8]
FGFR4	165[5][9]	60 - 61[7][8]

Data from cell-free kinase assays demonstrate that both inhibitors are highly potent against FGFR1, 2, and 3.[5][6][8] Notably, AZD4547 shows slightly higher potency for FGFR1, while Infigratinib displays a more equipotent inhibition across FGFR1, 2, and 3.[5][6][7][8] Both compounds are significantly less active against FGFR4.[5][8][9]

Kinase Selectivity Profile

Beyond the FGFR family, the selectivity of these inhibitors against other kinases is a critical determinant of their therapeutic window.

AZD4547 has been shown to be highly selective for FGFR1-3. It demonstrates weaker activity against VEGFR2 (KDR) with an IC50 of 24 nM.[6][9] At a concentration of 0.1 μ M, it shows minimal activity against a panel of other kinases, including IGFR, CDK2, and p38.[6]

Infigratinib (BGJ398) is also highly selective for FGFR1-3 over other kinases. It is reported to be over 40-fold more selective for FGFRs versus VEGFR2.[10] Its activity against other kinases such as Abl, Fyn, Kit, Lck, Lyn, and Yes is significantly lower, with IC50 values in the micromolar range.[11]

Preclinical and In Vivo Efficacy

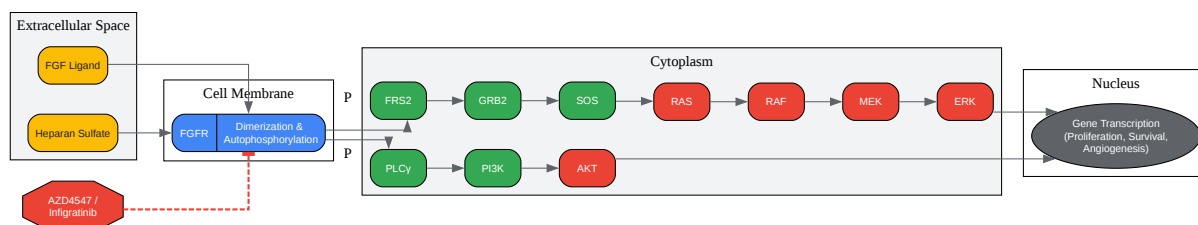
Both AZD4547 and Infigratinib have demonstrated significant anti-tumor activity in preclinical models of cancers with FGFR alterations.

AZD4547 has shown potent, dose-dependent tumor growth inhibition in xenograft models of gastric cancer, lung cancer, and multiple myeloma with deregulated FGFR expression.[1][2][12] Oral administration is well-tolerated and leads to pharmacodynamic modulation of FGFR signaling in tumors.[1]

Infigratinib (BGJ398) has also exhibited robust anti-tumor activity in various xenograft models, including those for cholangiocarcinoma, bladder cancer, and endometrial cancer with FGFR2 or FGFR3 alterations.[7] It has been shown to induce tumor stasis and even regression in these models.[10]

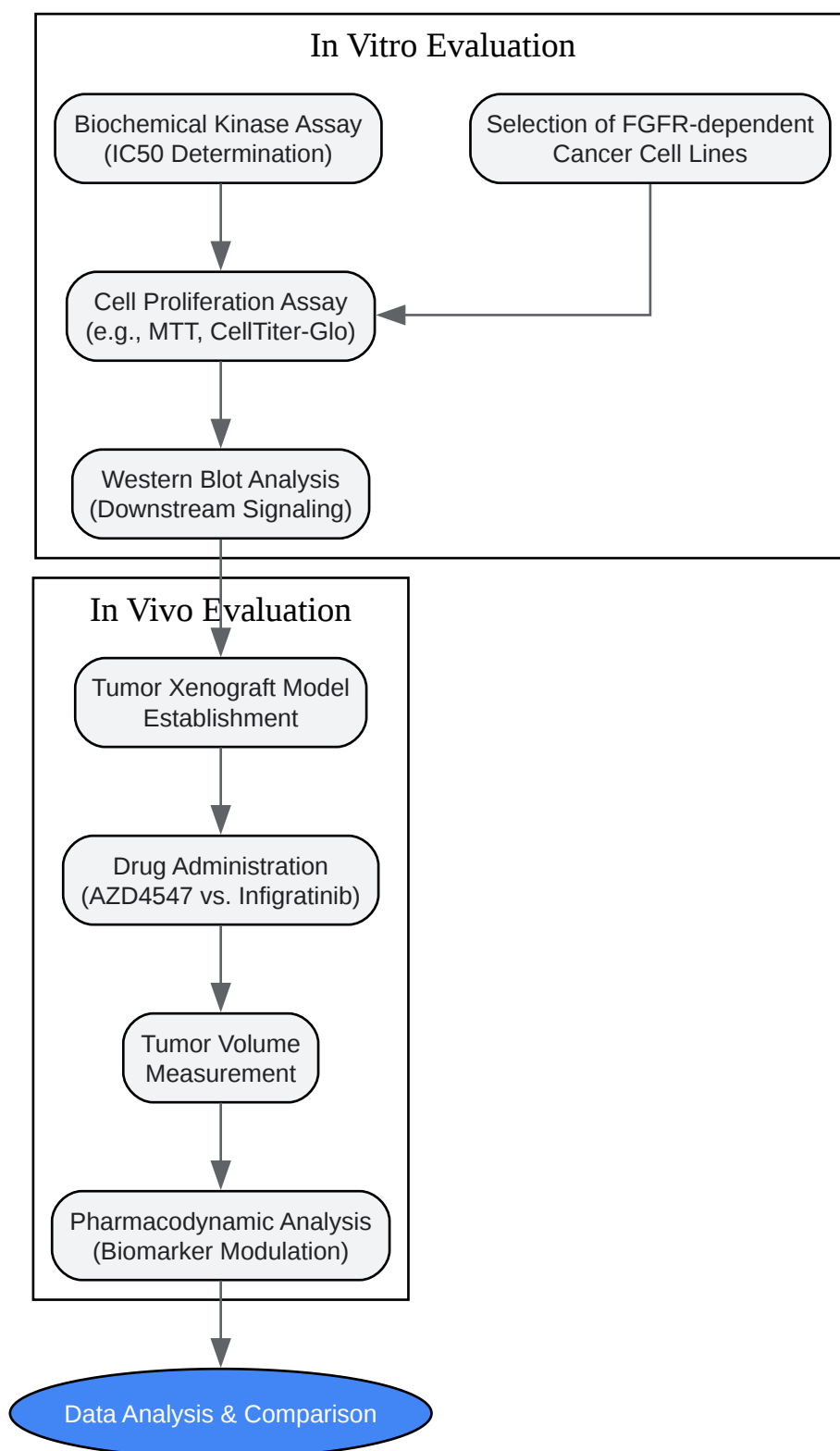
Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the experimental approach to evaluating these inhibitors, the following diagrams are provided.



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Caption: FGFR signaling pathway and inhibitor action.



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